Atriopeptin III - 90817-13-3

Atriopeptin III

Catalog Number: EVT-354473
CAS Number: 90817-13-3
Molecular Formula: C107H165N35O34S2
Molecular Weight: 2549.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atriopeptin III (AP III) is a 24-amino acid peptide belonging to the atrial natriuretic factor (ANF) family. These peptides are primarily synthesized and released by cardiac atrial cells in response to atrial stretch caused by increased blood volume [, , ]. AP III exerts a potent and rapid hypotensive effect, primarily by decreasing cardiac output secondary to a reduced stroke volume caused by lowered filling pressure []. The kidneys play a significant role in eliminating AP III, accounting for about 59% of its clearance through degradation [].

Synthesis Analysis
  • Oxidation: Iodine in 30% acetic acid can oxidize the linear peptide, forming an intramolecular disulfide bridge to yield the biologically active form of AP III [].
  • Reduction and carboxymethylation: This reaction modifies the disulfide bridge, leading to a loss of biological activity [].
  • Photoaffinity labeling: AP III can be photoaffinity labeled with [γ-32P]8N3GTP (azido-GTP), indicating that it binds guanosine 5'-triphosphate (GTP) [].
Mechanism of Action
  • Increase in cGMP: AP III binding to its receptor activates particulate guanylate cyclase, leading to an elevation in intracellular cyclic guanosine monophosphate (cGMP) levels [, , , , ].
  • Stimulation of Na+/K+/Cl- cotransport: The rise in cGMP levels stimulates the Na+/K+/Cl- cotransport system in vascular smooth muscle cells, potentially contributing to AP III's vasorelaxant effect [].
  • Inhibition of aldosterone synthesis: AP III directly inhibits aldosterone synthesis in adrenal glomerulosa cells by acting on both the early and late pathways of steroidogenesis [].
Physical and Chemical Properties Analysis
  • Solubility: It is soluble in aqueous solutions and can interact with lipids [, ].
  • Conformational flexibility: The peptide can adopt various conformations depending on its environment, transitioning from a random structure in solution to a β-sheet structure upon binding to lipids or self-association [, ].
  • Sensitivity to proteolytic degradation: The kidneys play a significant role in AP III clearance through enzymatic degradation [].
Applications
  • Understanding cardiovascular regulation: Investigating AP III's effects on blood pressure, cardiac output, and peripheral resistance provides insights into cardiovascular regulation and its role in hypertension [, , ].
  • Elucidating renal function: Studies using AP III have helped understand renal mechanisms of sodium and water excretion, particularly in response to volume expansion [, , ].
  • Investigating the renin-angiotensin-aldosterone system: Research on AP III has shed light on its interaction with the renin-angiotensin-aldosterone system, revealing its inhibitory effects on aldosterone synthesis and its ability to modulate the natriuretic potency of ANFs [, ].
  • Exploring the role of cGMP in cellular signaling: Studying AP III's effects on cGMP levels and downstream cellular processes, like Na+/K+/Cl- cotransport, provides insights into the role of cGMP in various physiological processes [, , ].
Future Directions
  • Developing more stable analogs: Exploring modifications to the AP III structure to enhance its stability and prolong its biological activity in vivo [].
  • Investigating its potential therapeutic applications: Exploring the use of AP III or its analogs in treating various conditions, such as hypertension, heart failure, and renal insufficiency [, , ].
  • Understanding its role in the central nervous system: Further research is needed to fully elucidate the role of ANFs in the central nervous system and its involvement in regulating thirst and water intake [, ].

Atriopeptin I

Compound Description: Atriopeptin I (ANP 1-21) is a 21-amino acid peptide hormone belonging to the atrial natriuretic peptide (ANP) family. It is a shorter congener of Atriopeptin III, lacking the C-terminal tripeptide Phe-Arg-Tyr. Like Atriopeptin III, it exhibits vasorelaxant, diuretic, and natriuretic properties.

Atriopeptin II

Compound Description: Atriopeptin II is another member of the ANP family, structurally similar to Atriopeptin I and III. It shares the core 17-amino acid ring structure but has a different C-terminal extension compared to Atriopeptin III. Like other ANPs, Atriopeptin II exhibits vasorelaxant properties.

Auriculin B

Compound Description: Auriculin B (ANP 4-28) is a 25-amino acid peptide and a prohormone of Atriopeptin III. It is an ANP family member containing the complete amino acid sequence of Atriopeptin III plus an additional N-terminal tripeptide, Arg-Ser-Ser.

Relevance: Auriculin B is a precursor to Atriopeptin III, and research suggests it undergoes post-translational processing to generate the active Atriopeptin III molecule. The conversion of Auriculin B to Atriopeptin III highlights the importance of specific amino acid residues and peptide length in conferring biological activity within this family of hormones.

Ser-Leu-Arg-Arg-Atriopeptin III

Compound Description: Ser-Leu-Arg-Arg-Atriopeptin III is a longer form of Atriopeptin III identified in rat circulation. It contains the complete amino acid sequence of Atriopeptin III with an additional N-terminal tetrapeptide, Ser-Leu-Arg-Arg.

Relevance: The presence of Ser-Leu-Arg-Arg-Atriopeptin III in rat plasma suggests that Atriopeptin III may undergo further post-translational modifications after its initial processing from Auriculin B. Research indicates that this elongated form exhibits potent vasorelaxant activity, highlighting the potential biological significance of different circulating forms of Atriopeptin III.

Atriopeptin III Analog with Deleted C-terminal F-R-Y

Compound Description: This synthetic analog of Atriopeptin III lacks the C-terminal tripeptide Phe-Arg-Tyr. It serves as a valuable tool for investigating the structure-activity relationship of Atriopeptin III and the specific roles of the C-terminal residues in its biological activity.

Relevance: Comparing this analog to Atriopeptin III helps elucidate the contribution of the C-terminal tripeptide to the peptide's overall activity. Differences in their binding affinities, potencies, and pharmacological profiles can provide valuable insights into the molecular mechanisms underlying Atriopeptin III's effects.

Reduced and Carboxymethylated Atriopeptin III

Compound Description: This modified form of Atriopeptin III involves the reduction of the disulfide bond within the core ring structure and subsequent alkylation with iodoacetamide. This modification disrupts the structural integrity of the peptide, making it valuable for studying the importance of the disulfide bond and overall conformation for Atriopeptin III's biological activity.

Relevance: Studying the reduced and carboxymethylated form of Atriopeptin III helps researchers understand the significance of the intact disulfide bond and native conformation for the peptide's activity. By comparing the activity of this modified form to the native Atriopeptin III, researchers can gain insights into the structural features critical for its biological functions.

Small Molecular Analog of Atriopeptin III with Deleted Ser-Ser

Compound Description: This analog is a shorter version of Atriopeptin III with the N-terminal dipeptide Ser-Ser deleted. It retains the core ring structure and C-terminal tripeptide of Atriopeptin III and is designed to investigate the impact of N-terminal modifications on the peptide's activity and stability.

Relevance: This analog explores whether modifying the N-terminal region of Atriopeptin III impacts its biological activity or pharmacokinetic properties. By comparing this analog with the full-length Atriopeptin III, researchers can assess the contribution of the N-terminal residues to its potency, duration of action, and other relevant pharmacological parameters.

Properties

CAS Number

90817-13-3

Product Name

Atriopeptin III

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C107H165N35O34S2

Molecular Weight

2549.8 g/mol

InChI

InChI=1S/C107H165N35O34S2/c1-8-53(5)84-102(173)124-43-79(151)125-55(7)86(157)129-64(30-31-76(109)148)92(163)138-71(47-144)90(161)123-44-81(153)127-65(35-52(3)4)88(159)122-45-82(154)128-74(100(171)134-68(39-77(110)149)96(167)139-73(49-146)98(169)133-67(37-57-21-14-11-15-22-57)95(166)130-62(24-17-33-118-106(113)114)91(162)136-70(104(175)176)38-58-26-28-59(147)29-27-58)50-177-178-51-75(140-99(170)72(48-145)137-87(158)60(108)46-143)101(172)132-66(36-56-19-12-10-13-20-56)89(160)121-41-78(150)120-42-80(152)126-61(23-16-32-117-105(111)112)93(164)142-85(54(6)9-2)103(174)135-69(40-83(155)156)97(168)131-63(94(165)141-84)25-18-34-119-107(115)116/h10-15,19-22,26-29,52-55,60-75,84-85,143-147H,8-9,16-18,23-25,30-51,108H2,1-7H3,(H2,109,148)(H2,110,149)(H,120,150)(H,121,160)(H,122,159)(H,123,161)(H,124,173)(H,125,151)(H,126,152)(H,127,153)(H,128,154)(H,129,157)(H,130,166)(H,131,168)(H,132,172)(H,133,169)(H,134,171)(H,135,174)(H,136,162)(H,137,158)(H,138,163)(H,139,167)(H,140,170)(H,141,165)(H,142,164)(H,155,156)(H,175,176)(H4,111,112,117)(H4,113,114,118)(H4,115,116,119)/t53-,54-,55-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,84-,85-/m0/s1

InChI Key

AYCBRUDZNRVKGK-GWLSAQFNSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

ANF (103-126)
ANP (103-126)
atrial natriuretic factor (103-126)
atrial natriuretic factor prohormone (103-126)
atrial natriuretic peptide (103-126)
atriopeptin (103-126)
atriopeptin 24
atriopeptin III
atriopeptin-24
atriopeptin-3

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.